1-(2-(3-methoxyphenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
This compound is a pyridin-2(1H)-one derivative featuring two distinct substituents:
- At position 1: A 2-(3-methoxyphenyl)-2-oxoethyl group, which introduces a ketone-linked methoxy-substituted phenyl moiety.
- At position 5: A 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl group, combining a thiophene heterocycle with a 1,2,4-oxadiazole ring.
Its synthesis likely involves multi-step reactions, including cyclization (e.g., oxadiazole formation via nitrile oxide intermediates) and alkylation/functionalization of the pyridinone core .
Properties
IUPAC Name |
1-[2-(3-methoxyphenyl)-2-oxoethyl]-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-16-4-2-3-13(9-16)17(24)11-23-10-14(5-6-18(23)25)20-21-19(22-27-20)15-7-8-28-12-15/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVJZVUBKJQFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(3-methoxyphenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
- Molecular Weight : 364.41 g/mol
- CAS Number : 1396772-61-4
- Functional Groups : The presence of a pyridinone core, oxadiazole ring, and methoxyphenyl group contributes to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties.
The anticancer efficacy is attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds targeting TS have shown promising results in inducing apoptosis in cancer cells. For instance, a related study reported compounds with IC50 values ranging from 1.1 μM to 4.24 μM against various cancer cell lines (MCF-7, HCT-116, HepG2) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. The oxadiazole moiety is known for its broad-spectrum antimicrobial activity.
Efficacy Against Bacteria
In vitro studies indicate that similar oxadiazole derivatives exhibit potent bactericidal effects against both Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |
These findings suggest that the compound could serve as a lead candidate for developing new antimicrobial agents .
Conventional and Microwave-Assisted Synthesis
The synthesis of this compound can be achieved through various methods, including conventional heating and microwave-assisted techniques. The latter has shown advantages in terms of reaction time and yield.
Synthesis Example
A typical synthetic route involves the condensation of suitable precursors under controlled conditions to form the oxadiazole and pyridinone moieties. The reaction conditions can significantly affect the yield and purity of the final product.
Study on Anticancer Activity
In a recent study published in ACS Omega, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer potential. One compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Study on Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various oxadiazole derivatives against resistant strains. Results indicated that some compounds exhibited superior activity compared to ciprofloxacin, highlighting their potential as effective antimicrobial agents .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the oxadiazole ring through cyclization reactions involving thiophenes and other aromatic compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that it may induce apoptosis through the activation of specific signaling pathways .
- Anti-inflammatory Properties : Molecular docking studies suggest that this compound could act as a potent inhibitor of key enzymes involved in inflammatory processes, such as lipoxygenase .
- Antimicrobial Effects : Preliminary antimicrobial assays indicate that the compound possesses activity against a range of bacterial strains, suggesting potential applications in treating infections .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with five analogs that share structural motifs such as pyridinone cores, 1,2,4-oxadiazole rings, and aryl/heteroaryl substituents. Key differences in substituent positions, electronic properties, and molecular characteristics are highlighted.
Structural and Molecular Comparisons
Key Observations from Structural Comparisons
Substituent Positional Effects: The methoxy group on the phenyl ring (C3 in the target compound vs. Thiophene positional isomerism (C3 in the target vs. C2 in ) may influence π-π stacking interactions due to differences in electron density across the thiophene ring.
Heterocycle Replacements: Replacing thiophene with pyrazine () introduces nitrogen atoms, enhancing hydrogen-bonding capacity but reducing lipophilicity. The pyrrolone core in lacks the pyridinone’s aromatic nitrogen, which could reduce planarity and alter metabolic stability.
Alkyl Chain Variations :
- The ketone-linked ethyl group in the target compound differs from the benzyl group in , impacting steric bulk and solubility.
Research Findings and Implications
- Synthetic Accessibility: Compounds with oxadiazole-pyridinone frameworks (e.g., ) are typically synthesized via cycloaddition or alkylation reactions, as noted in methodologies for related structures .
- Safety Considerations : Compounds with similar substituents (e.g., methoxy groups) often require careful handling due to flammability and toxicity risks, as highlighted in safety guidelines .
Q & A
Basic Research Questions
Q. What are the foundational steps for synthesizing 1-(2-(3-methoxyphenyl)-2-oxoethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Functional group coupling : Formation of the 1,2,4-oxadiazole ring via cyclization between a nitrile and hydroxylamine derivatives under reflux conditions .
- Pyridinone core formation : Alkylation of the pyridin-2-one moiety using a 2-(3-methoxyphenyl)-2-oxoethyl group, often requiring phase-transfer catalysts to enhance reaction efficiency .
- Purification : Recrystallization or column chromatography to isolate the final product, with purity verified via HPLC (>95%) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments (e.g., thiophen-3-yl vs. pyridinone protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H] = 435.12, observed = 435.11) .
- HPLC : To assess purity and detect byproducts from incomplete cyclization or oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the oxadiazole ring formation?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, using acetonitrile as a solvent at 80°C with 5 mol% ZnCl improved yields from 45% to 72% .
- Continuous Flow Reactors : Enhanced heat/mass transfer can reduce side reactions, as demonstrated in analogous oxadiazole syntheses .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) on target binding using molecular docking simulations .
- Assay Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C) to minimize variability in IC measurements .
Q. How does the thiophen-3-yl group influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations reveal the electron-withdrawing nature of the thiophene ring, which stabilizes the oxadiazole moiety and enhances electrophilic substitution reactivity at the pyridinone core .
- Experimental Validation : UV-Vis spectroscopy shows a redshift (λmax = 320 nm) due to conjugation between the thiophene and oxadiazole groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
